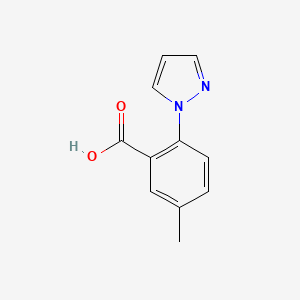
2-Fluoro-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-methylpropane-1,3-diol is a chemical compound with the molecular formula C4H9FO2 and a molecular weight of 108.11 . It can be prepared for use as antitumor agents .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-methylpropane-1,3-diol consists of four carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of 2-Fluoro-2-methylpropane-1,3-diol is predicted to be 217.4±20.0 °C, and its density is predicted to be 1.137±0.06 g/cm3 . Its pKa value is predicted to be 13.91±0.10 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition :
- Schiff base compounds, such as 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions (Leçe, Emregül, & Atakol, 2008).
Chemical Synthesis and Reactions :
- Fluorination of 2-Methylpropane over cobalt trifluoride results in a complex mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, indicating a preference for replacing tertiary hydrogen with fluorine (Burdon, Huckerby, & Stephens, 1977).
- 2-Methylenepropane-1,3-diol can catalyze the allylation of aldehydes in the presence of palladium catalysts and tin(II) chloride (Masuyama, Kagawa, & Kurusu, 1996).
Microbial Oxidation :
- Microbial oxidation of compounds like 2-methylpropane-1,3-diol results in the formation of high optical purity β-hydroxyisobutyric acid, demonstrating selective oxidation processes (Ohta & Tetsukawa, 1979).
Material Science and Engineering :
- Studies have explored the use of 2-alkyl-2-methylpropane-1,3-dithiol derivatives for creating self-assembled monolayers on gold, which are conformationally disordered and less dense than those created by normal alkanethiols (Park, Smith, & Lee, 2004).
Fluorination Techniques :
- The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds to produce various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds has been achieved with good yields, demonstrating a practical and convenient fluorination process (Tang et al., 2019).
Organocatalysis :
- A telescoped reaction for the NHC-catalyzed carbonation and aerobic esterification of glycerol and 2-amino-2-methylpropane-1,3-diol has been developed, providing highly functionalized glycerol derivatives (Axelsson, Antoine-Michard, & Sundén, 2017).
Eigenschaften
IUPAC Name |
2-fluoro-2-methylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c1-4(5,2-6)3-7/h6-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWUDHHHYZEBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)


![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)
amine](/img/structure/B1399703.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)


